(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
CAS No.: 556008-45-8
Cat. No.: VC4307536
Molecular Formula: C25H22N4O4
Molecular Weight: 442.475
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 556008-45-8 |
|---|---|
| Molecular Formula | C25H22N4O4 |
| Molecular Weight | 442.475 |
| IUPAC Name | (Z)-2-cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C25H22N4O4/c1-3-33-22-12-10-20(11-13-22)27-25(30)19(17-26)15-18-9-14-23(24(16-18)29(31)32)28(2)21-7-5-4-6-8-21/h4-16H,3H2,1-2H3,(H,27,30)/b19-15- |
| Standard InChI Key | LHKFHTUCWPNDEK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-])C#N |
Introduction
Spectroscopic Characterization
Characterization of organic compounds like (Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide typically involves spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Would show absorption bands for the cyano group (around 2200 cm), amide carbonyl (around 1650 cm), and nitro group (around 1350 cm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the molecular structure, including the configuration of the double bond.
-
Mass Spectrometry (MS): Confirms the molecular weight and structure through fragmentation patterns.
| Spectroscopic Technique | Expected Findings |
|---|---|
| IR Spectroscopy | Cyano, amide, and nitro absorptions. |
| NMR Spectroscopy | Detailed structural information, including double bond configuration. |
| MS Spectroscopy | Molecular weight and fragmentation pattern. |
Biological and Chemical Applications
While specific applications of (Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide are not well-documented, compounds with similar structures have shown potential in various fields:
-
Pharmaceuticals: Nitro and cyano groups can contribute to biological activity, potentially acting as inhibitors or modulators of enzymes.
-
Materials Science: The presence of conjugated systems and polar groups could make this compound useful in optoelectronic materials or as a building block for polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume